molecular formula C13H24N2O2 B3096374 tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1280666-49-0

tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B3096374
CAS No.: 1280666-49-0
M. Wt: 240.34
InChI Key: HGCLQZXASSWTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic organic compound featuring a fused cyclopenta[c]pyridine core. The molecule contains an octahydro-1H-cyclopenta[c]pyridine system, indicating full saturation of the bicyclic framework, with a tert-butyl carbamate group at position 2 and an amino group at position 4. Its stereochemistry is defined as (4aR,6S,7aS)-rel, reflecting relative configurations at these chiral centers .

Properties

IUPAC Name

tert-butyl (4aR,6S,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCLQZXASSWTRJ-MXWKQRLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@H](C[C@@H]2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic compound with a unique structural framework that positions it as a candidate for various pharmacological applications. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of approximately 240.34 g/mol . This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic effects, and relevant research findings.

Structural Characteristics

The compound features a tert-butyl ester group and an amino functional group at the 6-position of the octahydro-cyclopenta[c]pyridine framework. The stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets .

Research indicates that this compound can engage in significant interactions with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects .

Biological Activity

The biological activities of this compound are diverse and include:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antinociceptive Activity : The compound may also possess pain-relieving properties, making it a candidate for analgesic drug development .

Data Table: Summary of Biological Activities

Activity Description
AntimicrobialExhibits activity against specific bacterial strains.
NeuroprotectivePotentially protects neuronal cells from damage.
AntinociceptiveMay relieve pain through interaction with pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the cyclopenta[c]pyridine class. For instance:

  • Study on Ligand-Receptor Interactions : A study highlighted how structural modifications in similar compounds could significantly affect their binding affinity to receptors. This underscores the importance of sterics and electronic effects in drug design .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in various diseases, suggesting its potential as a lead compound for drug development .
  • In Vitro Assays : Experimental assays have demonstrated that this compound can modulate cellular responses in vitro, indicating its potential therapeutic applications .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
  • Analog Development : Synthesizing analogs to explore structure-activity relationships and enhance biological activity.

Comparison with Similar Compounds

Structural Analogues in the Cyclopenta[c]pyridine Family

Salviadiginine A
  • Source : Isolated from Salvia digitaloides roots .
  • Structure : A cyclopenta[c]pyridine derivative with unspecified substituents.
  • Activity : Exhibits weak anti-inflammatory activity in preliminary assays .
Feature Target Compound Salviadiginine A
Core Structure Octahydro-1H-cyclopenta[c]pyridine Cyclopenta[c]pyridine (unsaturation unspecified)
Functional Groups tert-Butyl carbamate, primary amine Undisclosed (likely distinct substituents)
Biological Activity Not reported Weak anti-inflammatory activity

Key Difference : The target compound’s saturated bicyclic system and tert-butyl carbamate may enhance stability and solubility compared to salviadiginine A, which lacks these features.

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
  • Structure : Shares the same molecular formula (C₁₃H₂₄N₂O₂) but differs in hydrogenation level: "hexahydro" vs. "octahydro" .
Feature Target Compound (Octahydro) Hexahydro Variant
Hydrogenation Level Fully saturated bicyclic system Partially unsaturated bicyclic system
Stereochemical Complexity Defined (4aR,6S,7aS)-rel configuration Undisclosed (may differ in ring puckering)
Potential Applications Rigid scaffold for chiral synthesis Flexible intermediate for derivatization

Key Insight : The octahydro system’s rigidity may favor interactions in enantioselective catalysis or receptor binding, whereas the hexahydro variant’s flexibility could suit dynamic chemical transformations.

Functional Group Comparisons: tert-Butyl Carbamate vs. Other Protecting Groups

The tert-butyl carbamate (Boc) group in the target compound is a widely used amine-protecting group in organic synthesis. Comparisons with analogues featuring alternative protecting groups (e.g., benzyloxycarbonyl [Cbz] or fluorenylmethyloxycarbonyl [Fmoc]) highlight:

  • Stability: Boc groups are stable under basic conditions but cleaved by acids, whereas Cbz and Fmoc require hydrogenolysis or piperidine, respectively.

Q & A

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

To verify stereochemistry, employ chiral HPLC paired with nuclear Overhauser effect spectroscopy (NOESY) NMR. For example, NOESY correlations can identify spatial proximity of protons in the bicyclic core, confirming relative configurations. Absolute configuration may require X-ray crystallography or comparison to known intermediates with established stereochemistry. Monitoring coupling constants (JJ-values) in 1^1H NMR for vicinal protons in the cyclopenta[c]pyridine ring can also reveal ring puckering dynamics .

Q. What are the optimal conditions for deprotecting the tert-butyl carbamate group?

Deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0–25°C for 1–4 hours. Progress is tracked via TLC (disappearance of the Boc-protected spot) or LCMS (mass shift corresponding to loss of the tert-butyl group, Δ100.12g/mol-\Delta 100.12 \, \text{g/mol}). For acid-sensitive substrates, milder conditions like HCl in dioxane (4 M, 2–6 hours) may be preferable .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1^1H/13^13C NMR : Assign signals using DEPT-135/90 to distinguish CH3_3, CH2_2, and CH groups. Aromatic protons in the pyridine ring typically appear downfield (δ 7–9 ppm).
  • IR Spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm1^{-1}) and NH2_2 vibrations (~3300–3500 cm1^{-1}).
  • HRMS : Validate molecular formula via exact mass analysis (e.g., ESI+ or MALDI-TOF) .

Q. How to purify the compound effectively post-synthesis?

Use flash column chromatography with a hexane/ethyl acetate gradient (e.g., 10:1 to 1:1). For polar byproducts, switch to dichloromethane/methanol (95:5). Silica gel with 10% triethylamine additive can minimize amine adsorption. Final purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. How to resolve conflicting NMR data caused by dynamic ring puckering in the octahydro-cyclopenta[c]pyridine core?

Perform variable-temperature (VT) NMR studies (e.g., 25°C to −60°C) to slow conformational exchange. Peaks splitting at lower temperatures indicates puckering dynamics. Complement with density functional theory (DFT) calculations (B3LYP/6-31G*) to model energy barriers between puckered states. Cross-validate with 13^13C NMR relaxation measurements to assess rotational correlation times .

Q. What strategies mitigate epimerization during amide bond formation involving the 6-amino group?

Use low-temperature (0–5°C), high-dilution conditions with coupling agents like HATU or PyBOP to minimize base-induced racemization. Chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol) monitors enantiopurity. Pre-activate the carboxylic acid component with 1-hydroxy-7-azabenzotriazole (HOAt) to reduce reaction time .

Q. How to assess the compound’s stability under physiological pH for biological assays?

Conduct accelerated stability studies in buffers (pH 2.0, 7.4, 9.0) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours, and analyze degradation products via LCMS. Use kinetic modeling (e.g., first-order decay) to calculate half-life. For hydrolytically labile carbamates, consider prodrug strategies with enzymatically cleavable linkers .

Q. How to model the compound’s binding affinity to neurological targets using computational methods?

Combine molecular docking (AutoDock Vina or Glide) with molecular dynamics (MD) simulations (AMBER or GROMACS). Parameterize the compound using GAFF2 force field and RESP charges. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between enantiomers?

Separate enantiomers via preparative chiral SFC (supercritical fluid chromatography) and test each in dose-response assays (e.g., IC50_{50} determination). Use circular dichroism (CD) to confirm enantiomeric excess (>98%). Cross-reference with X-ray co-crystallography of the target protein bound to each enantiomer to identify stereospecific interactions .

Q. Why do HPLC retention times vary between batches despite identical synthetic routes?

Screen for residual solvents (GC-MS) or inorganic salts (ICP-OES) that alter column interactions. Characterize polymorphs via powder XRD or DSC. If the issue persists, optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent particle morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Reactant of Route 2
tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.